4-Methyl-2-methylsulphinyloxazole
Description
4-Methyl-2-methylsulphinyloxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at position 4 and a methylsulphinyl (CH₃S(O)-) group at position 2.
Properties
CAS No. |
62124-51-0 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
4-methyl-2-methylsulfinyl-1,3-oxazole |
InChI |
InChI=1S/C5H7NO2S/c1-4-3-8-5(6-4)9(2)7/h3H,1-2H3 |
InChI Key |
ONKNTGBPBLBZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)S(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfamethoxazole and Related Sulfonamides
Sulfamethoxazole (C₁₀H₁₁N₃O₃S, MW 253.28 g/mol) is a sulfonamide antibiotic with a 5-methylisoxazole ring linked to a 4-aminobenzenesulfonamide group. Key comparisons include:
- Structural Differences : Unlike 4-Methyl-2-methylsulphinyloxazole, Sulfamethoxazole incorporates a sulfonamide (-SO₂NH₂) group, which is critical for its antibacterial activity via dihydropteroate synthase inhibition. The methylsulphinyl group in the target compound may alter electronic properties and solubility but lacks the sulfonamide’s enzyme-targeting capability .
| Property | This compound | Sulfamethoxazole |
|---|---|---|
| Molecular Formula | C₅H₇NO₂S* | C₁₀H₁₁N₃O₃S |
| Molecular Weight (g/mol) | ~145.18† | 253.28 |
| Key Functional Groups | Methylsulphinyl, oxazole | Sulfonamide, methylisoxazole |
| Bioactivity | Not explicitly documented | Antibacterial (DHPS inhibition) |
*Inferred formula based on structure. †Calculated from atomic masses.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Metsulfuron methyl (C₁₄H₁₅N₅O₆S, MW 381.36 g/mol) is a sulfonylurea herbicide containing a triazine ring and a sulfonylurea bridge. Comparisons include:
- Structural Divergence : The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity (acetolactate synthase inhibition). However, both compounds feature sulfonyl-related groups (methylsulphinyl vs. sulfonylurea), which may influence reactivity in hydrolysis or oxidation pathways .
Physicochemical and Reactivity Profiles
- Stability : Methylsulphinyl groups are susceptible to reduction (e.g., to thioethers) or oxidation (to sulfones), unlike Sulfamethoxazole’s stable sulfonamide group .
- Synthetic Pathways : Sulfamethoxazole is synthesized via sulfonation of 5-methylisoxazol-3-amine, whereas this compound may derive from oxidation of 2-methylthio-4-methyloxazole .
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